molecular formula C20H18N2O5S2 B2770599 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034332-35-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2770599
CAS RN: 2034332-35-7
M. Wt: 430.49
InChI Key: SAOBXMGXGPIXCC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Röver et al. (1997) describes the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in the production of neuroactive compounds. The inhibition of this pathway is of interest for exploring treatments for neurological disorders (Röver et al., 1997).

Anti-Inflammatory and Anticancer Applications

Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research suggests the potential therapeutic applications of such compounds in treating various conditions (Küçükgüzel et al., 2013).

Dye-Sensitized Solar Cells

Research by Kim et al. (2011) involved the use of phenothiazine derivatives, including furan and thiophene linkers, in dye-sensitized solar cells to enhance solar energy conversion efficiency. This demonstrates the application of such compounds in renewable energy technologies (Kim et al., 2011).

Gold-Catalyzed Synthesis

Wang et al. (2014) reported on the gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides, highlighting innovative methods in organic synthesis that could be applicable to the development of pharmaceuticals and materials science (Wang et al., 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-14-22-18(11-27-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-10-28-12-16)19-3-2-9-26-19/h2-12,21,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOBXMGXGPIXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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